molecular formula C3H5ClN2O B8309815 1-hydroxyimidazole Hydrochloride

1-hydroxyimidazole Hydrochloride

Cat. No.: B8309815
M. Wt: 120.54 g/mol
InChI Key: IJCMNBNVJLUEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxyimidazole Hydrochloride (CAS 134561-81-2) is a high-purity chemical reagent with the molecular formula C 3 H 5 ClN 2 O and a molecular weight of 120.538 g/mol . This compound is an important derivative of the imidazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery . The presence of the hydroxy group at the 1-position of the imidazole ring creates a tautomeric system, allowing this compound to be studied as either a 1-hydroxyimidazole or an imidazol-1-ol tautomer . This tautomerism is a fundamental area of study in heterocyclic chemistry, as the hydroxy/oxo forms can exhibit reactivity distinct from the parent imidazole, influencing its behavior in electrophilic substitution and other synthetic transformations . Its primary research value lies in its role as a versatile synthetic building block for the preparation of more complex, functionalized molecules. Recent advances in the regiocontrolled synthesis of imidazoles highlight their critical importance in developing pharmaceuticals, agrochemicals, and functional materials . As a research chemical, this compound serves as a key intermediate for exploring novel chemical space in organic synthesis and as a model compound for investigating the physical and spectroscopic properties of N-hydroxy azoles. Researchers in chemical biology may also investigate its potential as a ligand for metalloenzymes, given that related imidazole-based small molecules are known to inhibit essential enzymes, such as cytochrome P450s in pathogens . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant material safety data sheet (MSDS) and adhering to their institution's chemical hygiene plans.

Properties

Molecular Formula

C3H5ClN2O

Molecular Weight

120.54 g/mol

IUPAC Name

1-hydroxyimidazole;hydrochloride

InChI

InChI=1S/C3H4N2O.ClH/c6-5-2-1-4-3-5;/h1-3,6H;1H

InChI Key

IJCMNBNVJLUEOK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)O.Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-Hydroxyimidazole hydrochloride is recognized for its role in synthesizing imidazole derivatives, which are crucial in drug development. These derivatives exhibit a broad spectrum of pharmacological activities, including:

  • Anticancer Activity : Imidazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, certain compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects .
  • Antimicrobial Properties : The imidazole ring is known for its interaction with microbial enzymes, making it effective against bacteria and fungi. Studies have reported that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Pharmaceutical Applications

The compound serves as a coformer in the preparation of pharmaceutical cocrystals, enhancing the solubility and stability of active pharmaceutical ingredients (APIs). This application is particularly relevant in improving the bioavailability of poorly soluble drugs .

Table 1: Summary of Pharmaceutical Applications

Application TypeDescriptionReferences
Cocrystal FormationEnhances solubility and stability of APIs
Anticancer AgentsInhibits cancer cell growth
Antimicrobial AgentsEffective against bacteria and fungi

Biochemical Research

In biochemical studies, this compound has been utilized to investigate enzyme activity and protein interactions. Its ability to form stable complexes with biomolecules allows researchers to explore its role as a potential inhibitor or modulator in various enzymatic pathways.

Case Study: Enzyme Inhibition
Research has shown that imidazole derivatives can inhibit specific kinases involved in cancer progression. For example, studies demonstrated that certain compounds could selectively inhibit focal adhesion kinase (FAK), which is implicated in tumor metastasis .

Agricultural Applications

Beyond medicinal uses, this compound has been explored for its herbicidal properties. It serves as an intermediate in synthesizing herbicides, contributing to the development of agrochemicals that target specific weed species without affecting crops .

Comparison with Similar Compounds

Structural and Molecular Properties

A comparative analysis of 1-hydroxyimidazole hydrochloride with its salts and structurally related imidazole derivatives is summarized in Table 1 .

Table 1: Molecular Properties of this compound and Related Compounds

Compound Chemical Formula Molecular Weight Key Structural Features Reference
1-Hydroxyimidazole HCl C₃H₅N₂O·Cl 120.54 N-1 hydroxyl, chloride counterion
1-Hydroxyimidazole HBr C₃H₅N₂O·Br 164.99 Bromide counterion; longer halogen bond
1-Hydroxyimidazole nitrate C₃H₅N₂O·NO₃ 266.24 Nitrate counterion; increased O···H bonding
Benzimidamide HCl C₇H₉ClN₂ 156.61 Benzene ring with amidine group
2-(4-Methoxyphenyl)-1H-imidazole HCl C₁₀H₁₁ClN₂O 210.66 Methoxyphenyl substituent at C-2

Key Observations :

  • Counterion Effects: Replacement of chloride with bromide (in hydrobromide) increases molecular weight by 44.45 g/mol and alters halogen bonding strength, affecting solubility and lattice stability . Nitrate salts exhibit more extensive hydrogen-bonding networks due to the NO₃⁻ ion’s three oxygen atoms .
  • Benzimidamide HCl, lacking a hydroxyl group but featuring an amidine moiety, shows higher basicity and altered hydrogen-bonding patterns .

Hydrogen Bonding and Crystal Packing

This compound forms a 2D hydrogen-bonded network via N–H···Cl and O–H···Cl interactions (bond lengths: 3.15–3.30 Å) . In contrast:

  • Hydrobromide Salt : The larger Br⁻ ion forms longer hydrogen bonds (N–H···Br: ~3.40 Å), reducing lattice energy and lowering melting points compared to the hydrochloride .
  • Nitrate Salt: The NO₃⁻ ion participates in bifurcated hydrogen bonds (O···H–N/O···H–O), creating a denser 3D network .

Functional Group Impact on Reactivity and Stability

  • N-Hydroxy Group: The hydroxyl group at N-1 in 1-hydroxyimidazole derivatives is critical for hydrogen-bond donor capacity and acidity (pKa ~6–7). Its absence in compounds like benzimidamide HCl shifts reactivity toward electrophilic substitution rather than hydrogen-bond-mediated interactions .
  • Chloride vs. Bulkier Counterions : Smaller counterions (e.g., Cl⁻) favor tighter crystal packing and higher melting points compared to bulkier ions (e.g., PF₆⁻ in ionic liquids) .

Pharmacological and Industrial Relevance

Benzimidamide HCl is utilized in protease inhibition studies, highlighting the role of substituents in bioactivity .

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves reacting imidazole (II) with organic peroxides (e.g., monoperphthalic acid, dibenzoyl peroxide) in a strongly basic medium (e.g., aqueous KOH). The general reaction is:

Imidazole+Organic PeroxideBase1-HydroxyimidazoleHCl1-Hydroxyimidazole Hydrochloride\text{Imidazole} + \text{Organic Peroxide} \xrightarrow{\text{Base}} \text{1-Hydroxyimidazole} \xrightarrow{\text{HCl}} \text{1-Hydroxyimidazole Hydrochloride}

Key Steps :

  • Oxidation : Imidazole reacts with peroxides (1.5–5:1 molar ratio) at 0–50°C.

  • Workup : The reaction mixture is acidified (pH ≈ 1.0) with H₂SO₄, and the product is extracted with butanol.

  • Salt Formation : The butanol phase is treated with HCl gas to precipitate the hydrochloride salt.

Experimental Protocol (US Patent 5,112,985)

ParameterDetails
Reactants Imidazole (136 g, 2 mol), H₂O₂ (30%, 435 g), phthalic anhydride (740 g)
Base 50% aqueous KOH (2240 g)
Temperature <10°C during peroxide addition; 24 h stirring at RT
Purification Acidification (H₂SO₄), butanol extraction, HCl saturation
Yield 2.5%

Challenges :

  • Low yields due to side reactions (e.g., over-oxidation, dimerization).

  • Labor-intensive purification requiring multiple extractions.

Acidification of Pre-Synthesized 1-Hydroxyimidazole

Direct Protonation with HCl

1-Hydroxyimidazole (1) is treated with concentrated hydrochloric acid to form the hydrochloride salt. This method is simpler but requires prior synthesis of 1 via alternative routes (e.g., cyclization of precursors).

Protocol (Crystals, 2012):

ParameterDetails
Reactants 1-Hydroxyimidazole (25 mg), conc. HCl (42 μL)
Solvent Anhydrous 2-propanol
Conditions Drying over P₂O₅, crystallization under argon
Yield Not explicitly reported; assumed high due to stoichiometric control

Advantages :

  • Avoids hazardous peroxides.

  • Suitable for small-scale laboratory synthesis.

Limitations :

  • Requires access to 1-hydroxyimidazole, which itself has low synthetic yields (~2.5%).

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldScalabilityComplexity
Peroxide OxidationImidazoleOrganic peroxides2.5%IndustrialHigh
Acidification1-HydroxyimidazoleHClN/ALaboratoryLow

Recent Advances and Alternative Approaches

Catalytic Hydrogenolysis

Palladium-catalyzed hydrogenolysis of benzyl-protected intermediates (e.g., benzyl 1-imidazolyl acetate) is a potential route. However, this requires additional steps for protection/deprotection.

Critical Challenges and Recommendations

  • Low Yields : Optimize peroxide stoichiometry and reaction temperature to minimize side products.

  • Purification : Replace butanol with alternative solvents (e.g., ethyl acetate) for easier extraction.

  • Scalability : Explore continuous-flow reactors to enhance safety and efficiency in peroxide-based syntheses.

Q & A

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize it?

  • Methodology : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is standard for resolving its structure . The lattice often features hydrogen-bonded networks between chloride ions (Cl⁻), water molecules, and hydroxyl groups, forming cubic or layered arrangements .
  • Key Interactions : Each Cl⁻ ion coordinates with four water molecules via hydrogen bonds (O–H···Cl), while water molecules bridge adjacent Cl⁻ ions, creating a stable 3D framework .

Advanced Research Questions

Q. How do reaction conditions (temperature, solvent) influence the regioselectivity of 1-hydroxyimidazole functionalization?

  • Case Study : Condensation reactions with aldehydes (e.g., benzaldehyde) at low temperatures (5°C) yield 1-hydroxyimidazole N-oxides, whereas elevated temperatures (60–70°C) favor oxadiazine derivatives due to thermal rearrangement .
  • Optimization : Solvent polarity (e.g., ethanol vs. DCM) and catalyst choice (e.g., Pd/C for hydrogenation) critically affect reaction pathways. For example, alkylation in THF under inert atmospheres minimizes side reactions .

Q. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR shifts) for 1-hydroxyimidazole derivatives?

  • Conflict Resolution : Discrepancies in 1H^1H-NMR shifts may arise from tautomerism or solvent effects. High-resolution NMR (600 MHz+) in deuterated DMSO or CDCl3_3 clarifies proton environments .
  • Complementary Methods : IR spectroscopy identifies hydroxyl and imidazole ring vibrations (~3400 cm1^{-1} for O–H; ~1600 cm1^{-1} for C=N), while MS confirms molecular ion peaks and fragmentation patterns .

Q. How does hydrogen bonding in this compound impact its physicochemical stability and solubility?

  • Stability Analysis : The dense hydrogen-bonded network increases thermal stability but reduces solubility in nonpolar solvents. Hydration studies (TGA/DSC) reveal water loss at ~100–150°C, correlating with structural collapse .
  • Solubility Tuning : Co-crystallization with hydrophilic counterions (e.g., nitrate) or surfactant-assisted dispersion improves aqueous solubility for biological assays .

Q. What mechanistic insights explain the formation of byproducts during this compound synthesis?

  • Byproduct Pathways : Competing N- vs. O-alkylation can occur due to nucleophilic site ambiguity in imidazole. For example, excess alkylating agents may lead to quaternized ammonium salts, requiring stoichiometric control .
  • Mitigation Strategies : Kinetic studies (e.g., in situ FTIR) optimize reagent ratios, while scavengers (e.g., molecular sieves) trap reactive intermediates .

Methodological Guidance

Q. How to design experiments for comparing this compound with structurally related imidazole derivatives?

  • Comparative Framework :
  • Synthesis : Parallel synthesis of analogs (e.g., 2-hydrazinylimidazole hydrochloride) using shared intermediates .
  • Property Mapping : Measure pKa (potentiometric titration), logP (HPLC), and reactivity (e.g., nucleophilic substitution rates) .
  • Biological Screening : Use standardized assays (e.g., enzyme inhibition) to correlate structural modifications with activity .

Q. What computational tools predict the reactivity of this compound in catalytic or pharmaceutical contexts?

  • In Silico Methods : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock) model interactions with biological targets (e.g., cytochrome P450 enzymes) .

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